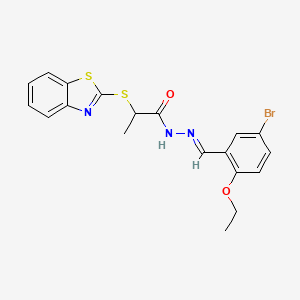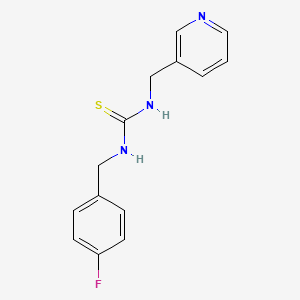
2-amino-N'-(1-naphthylmethylene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N'-(1-naphthylmethylene)benzohydrazide, also known as ANMB, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. ANMB is a hydrazone derivative of 1-naphthaldehyde and benzohydrazide, and its chemical structure is shown below:
作用機序
The mechanism of action of 2-amino-N'-(1-naphthylmethylene)benzohydrazide is mainly attributed to its ability to inhibit the activity of topoisomerase II. Topoisomerase II is an essential enzyme that plays a crucial role in the maintenance of DNA topology during DNA replication and repair. 2-amino-N'-(1-naphthylmethylene)benzohydrazide binds to the enzyme and prevents it from carrying out its function, leading to the accumulation of DNA damage and ultimately cell death. 2-amino-N'-(1-naphthylmethylene)benzohydrazide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
2-amino-N'-(1-naphthylmethylene)benzohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-amino-N'-(1-naphthylmethylene)benzohydrazide can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. 2-amino-N'-(1-naphthylmethylene)benzohydrazide has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
In vivo studies have shown that 2-amino-N'-(1-naphthylmethylene)benzohydrazide can inhibit the growth of tumor xenografts in mice. 2-amino-N'-(1-naphthylmethylene)benzohydrazide has also been shown to exhibit low toxicity in mice and rats, indicating its potential as a safe and effective anticancer agent.
実験室実験の利点と制限
2-amino-N'-(1-naphthylmethylene)benzohydrazide has several advantages and limitations for lab experiments. One of the main advantages of 2-amino-N'-(1-naphthylmethylene)benzohydrazide is its simplicity of synthesis, which makes it readily available for research purposes. 2-amino-N'-(1-naphthylmethylene)benzohydrazide is also relatively stable and can be stored for extended periods without significant degradation.
One of the main limitations of 2-amino-N'-(1-naphthylmethylene)benzohydrazide is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. 2-amino-N'-(1-naphthylmethylene)benzohydrazide also exhibits some degree of toxicity at high concentrations, which can limit its use in certain applications.
将来の方向性
2-amino-N'-(1-naphthylmethylene)benzohydrazide has several potential future directions for research. One possible direction is the development of 2-amino-N'-(1-naphthylmethylene)benzohydrazide-based prodrugs that can enhance its solubility and bioavailability in vivo. Another possible direction is the synthesis of 2-amino-N'-(1-naphthylmethylene)benzohydrazide derivatives with improved anticancer activity and selectivity. 2-amino-N'-(1-naphthylmethylene)benzohydrazide-based MOFs also have potential applications in drug delivery and catalysis, and further research in this area is warranted. Overall, 2-amino-N'-(1-naphthylmethylene)benzohydrazide is a promising compound with significant potential for various scientific applications, and further research is needed to fully explore its potential.
合成法
2-amino-N'-(1-naphthylmethylene)benzohydrazide can be synthesized through a simple and efficient method using the condensation reaction between 1-naphthaldehyde and benzohydrazide in the presence of a suitable catalyst. The reaction yields a yellow crystalline solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as melting point determination, TLC, and NMR spectroscopy.
科学的研究の応用
2-amino-N'-(1-naphthylmethylene)benzohydrazide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-amino-N'-(1-naphthylmethylene)benzohydrazide has been investigated for its potential as an anticancer agent. Studies have shown that 2-amino-N'-(1-naphthylmethylene)benzohydrazide can induce cell death in various cancer cell lines by inhibiting the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. 2-amino-N'-(1-naphthylmethylene)benzohydrazide has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
In biochemistry, 2-amino-N'-(1-naphthylmethylene)benzohydrazide has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. 2-amino-N'-(1-naphthylmethylene)benzohydrazide forms a complex with these metal ions, resulting in a change in its fluorescence properties. This property has been utilized in the development of biosensors for the detection of metal ions in environmental and biological samples.
In materials science, 2-amino-N'-(1-naphthylmethylene)benzohydrazide has been used as a building block for the synthesis of various organic materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. 2-amino-N'-(1-naphthylmethylene)benzohydrazide-based MOFs have been shown to exhibit high surface area and tunable pore sizes, making them attractive candidates for these applications.
特性
IUPAC Name |
2-amino-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c19-17-11-4-3-10-16(17)18(22)21-20-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,19H2,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLDMUAWNQLFOL-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5778203.png)
![methyl 2-chloro-5-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5778214.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)
![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)



![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)

![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)
![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)